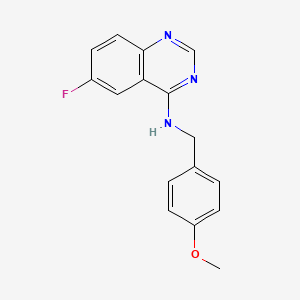

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methoxybenzyl group attached to the nitrogen atom at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 4-methoxybenzylamine.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-aminobenzonitrile with 4-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Cyclization: The intermediate undergoes cyclization to form the quinazoline ring. This step is typically carried out using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Fluorination: The final step involves the introduction of the fluorine atom at the 6th position of the quinazoline ring. This can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden, um Chinazolinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Chinazolin-Derivate zu erhalten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom an der 6. Position durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) in wässrigen oder organischen Lösungsmitteln.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Diethylether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3).

Hauptprodukte, die gebildet werden

Oxidation: Chinazolinon-Derivate.

Reduktion: Reduzierte Chinazolin-Derivate.

Substitution: Substituierte Chinazolin-Derivate mit verschiedenen funktionellen Gruppen.

4. Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in Übergangsmetall-katalysierten Reaktionen fungieren und die Effizienz und Selektivität katalytischer Prozesse verbessern.

Organische Synthese: Es dient als Baustein für die Synthese komplexerer Chinazolin-Derivate mit potenziellen biologischen Aktivitäten.

Biologie

Enzyminhibition: Die Verbindung wurde auf ihre Fähigkeit untersucht, spezifische Enzyme zu inhibieren, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.

Zellsignalisierung: Es kann Zellsignalisierungswege modulieren und zelluläre Prozesse wie Proliferation und Apoptose beeinflussen.

Medizin

Antitumoraktivität: Studien haben gezeigt, dass 6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin Antitumoraktivität zeigt, indem es das Wachstum von Krebszellen hemmt.

Antimikrobielle Aktivität: Die Verbindung hat antimikrobielle Eigenschaften gegen verschiedene Bakterien- und Pilzstämme gezeigt.

Industrie

Pharmazeutika: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit therapeutischem Potenzial verwendet.

Pflanzenschutzmittel: Die Verbindung kann bei der Entwicklung von Pflanzenschutzmitteln für den Pflanzenschutz eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung zielt auf spezifische Enzyme und Rezeptoren ab, die an zellulären Prozessen beteiligt sind. So kann es beispielsweise Tyrosinkinasen hemmen, die eine entscheidende Rolle bei der Zellsignalisierung und Krebsentstehung spielen.

Beteiligte Wege: Durch die Hemmung von Schlüsselenzymen stört die Verbindung Signalwege wie den MAPK/ERK-Weg, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Organic Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology

Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine

Anticancer Activity: Studies have shown that 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine exhibits anticancer activity by inhibiting the growth of cancer cells.

Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.

Industry

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Agrochemicals: The compound can be utilized in the development of agrochemicals for crop protection.

Wirkmechanismus

The mechanism of action of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathways Involved: By inhibiting key enzymes, the compound disrupts signaling pathways such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin kann mit anderen ähnlichen Chinazolin-Derivaten verglichen werden:

Gefitinib: Ein bekanntes Chinazolin-Derivat, das als Antitumormittel eingesetzt wird. Beide Verbindungen teilen einen ähnlichen Chinazolin-Kern, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führt.

Erlotinib: Ein weiteres Chinazolin-basiertes Antitumormittel. Es zielt auf die gleichen molekularen Wege wie 6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin ab, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Lapatinib: Ein dualer Tyrosinkinase-Inhibitor mit einem Chinazolin-Kern. Es wird zur Behandlung von Brustkrebs eingesetzt und hat ein breiteres Wirkungsspektrum als 6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin.

Fazit

6-Fluor-N-(4-Methoxybenzyl)chinazolin-4-amin ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen. Seine einzigartige chemische Struktur und seine vielfältige Reaktivität machen es zu einem wertvollen Werkzeug in der organischen Synthese, der medizinischen Chemie und der Medikamentenentwicklung. Weitere Forschung ist erforderlich, um sein volles Potenzial zu erforschen und neue Anwendungen in verschiedenen Bereichen aufzudecken.

Eigenschaften

Molekularformel |

C16H14FN3O |

|---|---|

Molekulargewicht |

283.30 g/mol |

IUPAC-Name |

6-fluoro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |

InChI |

InChI=1S/C16H14FN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-8-12(17)4-7-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |

InChI-Schlüssel |

LUIYMLMOVJNKQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)

![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)